2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a heterocyclic organic compound with the molecular formula C10H8N2O2. It is known for its unique structure, which includes a quinoline core with two keto groups and a nitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-component reactions. One common method is the one-pot four-component synthesis, which includes the condensation of an aldehyde, a β-ketoester, an amine, and a cyanoacetamide under reflux conditions . The reaction is usually catalyzed by an acid or base to facilitate the formation of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, leading to the formation of dihydroquinoline derivatives.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a pharmacophore in drug design due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Industry: It is used in the development of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
2,5-Dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid: Includes a phenyl group and a carboxylic acid group.
Uniqueness
2,5-Dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to its nitrile group, which provides distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-6-4-7-8(12-10(6)14)2-1-3-9(7)13/h4H,1-3H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSAHGZPXIFULGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=O)N2)C#N)C(=O)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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